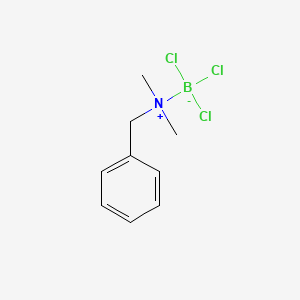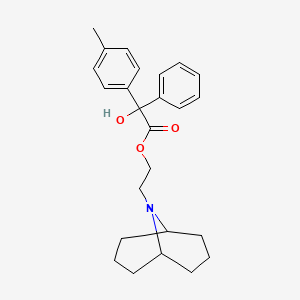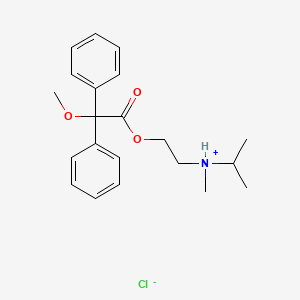![molecular formula C43H32O19 B13736723 [(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate CAS No. 152542-70-6](/img/structure/B13736723.png)
[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate” is a complex organic molecule characterized by multiple hydroxyl groups and chromenyl structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of chromenyl structures and the introduction of hydroxyl groups. Common synthetic routes may include:
Formation of Chromenyl Structures: This can be achieved through cyclization reactions involving phenolic compounds.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Coupling Reactions: The final compound can be formed through coupling reactions between intermediate structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromenyl structures can be reduced to form dihydro derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer or antimicrobial activities.
Industry: Used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which the compound exerts its effects involves interactions with molecular targets and pathways. For example:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, preventing oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Signal Transduction: The compound may modulate signaling pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Flavonoids: Compounds with similar chromenyl structures and hydroxyl groups.
Polyphenols: Compounds with multiple hydroxyl groups and aromatic rings.
Quinones: Compounds formed through the oxidation of phenolic compounds.
Uniqueness
The uniqueness of the compound lies in its specific combination of chromenyl structures and hydroxyl groups, which may confer unique biological activities and chemical reactivity.
Propriétés
Numéro CAS |
152542-70-6 |
|---|---|
Formule moléculaire |
C43H32O19 |
Poids moléculaire |
852.7 g/mol |
Nom IUPAC |
[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate |
InChI |
InChI=1S/C43H32O19/c44-18-8-25(47)22-13-34(40(59-32(22)10-18)15-1-2-24(46)27(49)4-15)61-42(57)16-3-20-21(12-31(53)39(56)36(20)38(55)30(52)5-16)41-35(14-23-26(48)9-19(45)11-33(23)60-41)62-43(58)17-6-28(50)37(54)29(51)7-17/h1-12,34-35,40-41,44-51,53-54,56H,13-14H2,(H,52,55)/t34-,35-,40-,41-/m1/s1 |
Clé InChI |
CTVQUVJPFDHBIP-NBNGAXDASA-N |
SMILES isomérique |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC5=C(C(=C(C=C5[C@@H]6[C@@H](CC7=C(C=C(C=C7O6)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)O)O)C(=O)C(=C4)O |
SMILES canonique |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC5=C(C(=C(C=C5C6C(CC7=C(C=C(C=C7O6)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)O)O)C(=O)C(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6b,8a-Dihydrocyclobut[a]acenaphthylene](/img/structure/B13736669.png)

![Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-](/img/structure/B13736677.png)

![Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]-](/img/structure/B13736690.png)

![(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one](/img/structure/B13736701.png)



